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Compound of Interest

Compound Name: Adenosylcobalamin (Standard)

Cat. No.: B15557631

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

adenosylcobalamin (AdoCbl) standard. Adenosylcobalamin, a biologically active form of vitamin

B12, plays a crucial role as a cofactor in various enzymatic reactions. A thorough

understanding of its spectroscopic properties is essential for its identification, characterization,

and the study of its interactions in biological systems. This document presents quantitative data

in structured tables, details the experimental protocols for data acquisition, and visualizes

relevant biological pathways.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for adenosylcobalamin, providing a

reference for its characterization.

Table 1: UV-Visible Absorption Spectroscopy Data
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Wavelength (λmax, nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Solvent/Conditions

~260 - Water

288 - Water

375 - Water

525 - Water[1]

Note: Molar absorptivity values for all peaks were not consistently available in the reviewed

literature.

Table 2: Circular Dichroism (CD) Spectroscopy Data
Wavelength (nm)

Molar Ellipticity ([θ],
deg·cm²·dmol⁻¹)

Solvent/Conditions

~350 Negative Aqueous Solution

~450 Positive Aqueous Solution

~550 Negative Aqueous Solution

Note: The CD spectrum of adenosylcobalamin is characterized by multiple positive and

negative bands. The values presented are qualitative descriptions of the major features.

Specific molar ellipticity values can vary with experimental conditions.

Table 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (¹H and ¹³C)
¹H NMR Chemical Shifts (ppm) in D₂O

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2642536/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557631?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment Chemical Shift (δ, ppm)

Adenosyl H-1' ~6.1

Adenosyl H-2' ~4.7

Adenosyl H-3' ~4.4

Adenosyl H-4' ~4.1

Adenosyl H-5' ~2.7, ~2.4

Corrin Ring Protons Various shifts between 1.0 - 7.5

Benzimidazole Protons ~6.2, ~7.1, ~7.2

¹³C NMR Chemical Shifts (ppm) in D₂O

Assignment Chemical Shift (δ, ppm)

Adenosyl C-1' ~85

Adenosyl C-2' ~75

Adenosyl C-3' ~72

Adenosyl C-4' ~88

Adenosyl C-5' ~30

Corrin Ring Carbons Various shifts between 15 - 180

Benzimidazole Carbons ~118 - ~140

Note: Chemical shifts are approximate and can vary depending on the solvent, temperature,

and pH. The data presented is a compilation from various sources.

Table 4: Mass Spectrometry Data
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Ion m/z Method

[M+H]⁺ 1579.6 ESI-MS

[M+2H]²⁺ 790.3 ESI-MS

Note: The observed m/z values can be influenced by the ionization method and the charge

state of the molecule.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data presented above are crucial for

reproducibility and accurate comparison.

UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima of adenosylcobalamin.

Materials:

Adenosylcobalamin standard

Distilled water or appropriate buffer

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Sample Preparation: Prepare a solution of adenosylcobalamin in distilled water or a suitable

buffer (e.g., phosphate buffer, pH 7.0). The concentration should be adjusted to yield an

absorbance in the range of 0.1 - 1.0 at the expected λmax. Due to the light sensitivity of

adenosylcobalamin, sample preparation and handling should be performed in low-light

conditions.

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least

15-20 minutes. Set the wavelength range for scanning (e.g., 200-700 nm).
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Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and

place it in the spectrophotometer. Record a baseline spectrum to correct for solvent

absorbance.

Sample Measurement: Rinse the cuvette with the adenosylcobalamin solution and then fill it.

Place the cuvette in the sample holder and record the absorption spectrum.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Circular Dichroism (CD) Spectroscopy
Objective: To characterize the chiroptical properties of adenosylcobalamin, which are sensitive

to its three-dimensional structure.

Materials:

Adenosylcobalamin standard

Appropriate buffer (e.g., phosphate buffer, pH 7.0), ensuring it is not optically active in the

measurement range.

Quartz cuvette with a suitable path length (e.g., 0.1 cm or 1 cm).

CD spectropolarimeter.

Procedure:

Sample Preparation: Dissolve the adenosylcobalamin standard in the chosen buffer to a

concentration that gives a suitable CD signal (typically in the micromolar range). The solution

must be free of any particulate matter.

Instrument Setup: Start the CD spectropolarimeter and purge the system with nitrogen gas.

Set the desired wavelength range (e.g., 250-600 nm), bandwidth, and scanning speed.

Blank Measurement: Record a spectrum of the buffer in the same cuvette to be used for the

sample. This will serve as the baseline.
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Sample Measurement: Record the CD spectrum of the adenosylcobalamin solution. It is

recommended to acquire multiple scans and average them to improve the signal-to-noise

ratio.

Data Analysis: Subtract the baseline spectrum from the sample spectrum. The data is

typically expressed in millidegrees (mdeg) and can be converted to molar ellipticity ([θ])

using the concentration, path length, and molecular weight of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about adenosylcobalamin by analyzing the

chemical environment of its ¹H and ¹³C nuclei.

Materials:

Adenosylcobalamin standard

Deuterated solvent (e.g., D₂O)

NMR tubes (5 mm diameter)

NMR spectrometer

Procedure:

Sample Preparation: Dissolve an accurately weighed amount of adenosylcobalamin in the

deuterated solvent to achieve the desired concentration (typically 1-10 mg/mL for ¹H NMR

and higher for ¹³C NMR). Ensure the sample is completely dissolved. Filter the solution into a

clean, dry NMR tube to a height of approximately 4-5 cm.

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned

and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the

homogeneity of the magnetic field.

Data Acquisition: Set the parameters for the desired NMR experiment (e.g., ¹H, ¹³C, COSY,

HSQC). This includes defining the number of scans, pulse sequence, and acquisition time.
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Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a

Fourier transform. The resulting spectrum is then phased, and the baseline is corrected.

Data Analysis: The chemical shifts of the peaks are referenced to an internal or external

standard (e.g., TSP for D₂O). The signals are then assigned to the corresponding nuclei in

the adenosylcobalamin molecule.

Mass Spectrometry
Objective: To determine the precise molecular weight and obtain information about the

fragmentation pattern of adenosylcobalamin.

Materials:

Adenosylcobalamin standard

High-purity solvents (e.g., methanol, water, acetonitrile) with or without modifiers (e.g., formic

acid).

Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF).

Procedure:

Sample Preparation: Prepare a dilute solution of adenosylcobalamin in a suitable solvent

system compatible with the ionization technique being used. For electrospray ionization

(ESI), a concentration in the range of 1-10 µM is typical.

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the

parameters for the ion source (e.g., capillary voltage, gas flow rates, and temperature for

ESI) and the mass analyzer.

Data Acquisition: Introduce the sample into the mass spectrometer, for example, via direct

infusion or coupled with a liquid chromatography system. Acquire the mass spectrum over a

relevant m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be

performed by selecting the parent ion and inducing fragmentation.

Data Analysis: Determine the m/z values of the molecular ion and any observed fragment

ions. Compare the experimental mass with the theoretical mass of adenosylcobalamin to
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confirm its identity.

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key biological

pathways and a typical experimental workflow involving adenosylcobalamin.

Methylmalonyl-CoA Mutase Signaling Pathway
This pathway illustrates the role of adenosylcobalamin as a cofactor for the enzyme

methylmalonyl-CoA mutase, which is crucial for the metabolism of certain amino acids and odd-

chain fatty acids.[2]
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Caption: Role of Adenosylcobalamin in the Methylmalonyl-CoA Mutase Pathway.

CarH Photoreceptor Signaling Pathway
This diagram shows the light-dependent regulatory mechanism of the CarH photoreceptor,

where adenosylcobalamin acts as the photosensor to control gene expression for carotenoid

biosynthesis.[3][4]
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Caption: Light-Dependent Gene Regulation by the CarH Photoreceptor.

Experimental Workflow for Spectroscopic Analysis
This workflow outlines the general steps for the comprehensive spectroscopic characterization

of an adenosylcobalamin standard.

Start: Adenosylcobalamin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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